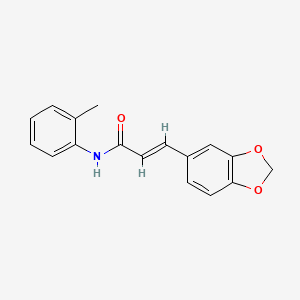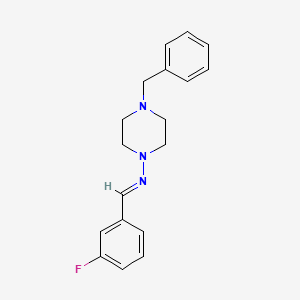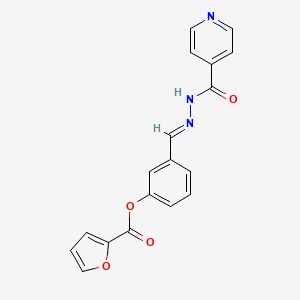
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea, often involves reactions between different chemical precursors under specific conditions. For instance, one method for synthesizing similar urea compounds involves reacting diamines with carbamidophosphoric acid chlorides in the presence of triethylamine at controlled temperatures, showcasing the versatility and complexity of synthesis routes for urea derivatives (Reddy, C. S. Reddy, & Raju, 2003).
Molecular Structure Analysis
The molecular structure of urea derivatives is critical in determining their reactivity and potential applications. NMR spectroscopy, including 1H, 13C, and 31P-NMR, is a common technique used to analyze the structure of these compounds. This structural analysis is crucial for understanding the compound's potential interactions and activities (Reddy, C. S. Reddy, & Raju, 2003).
Chemical Reactions and Properties
Urea derivatives participate in a variety of chemical reactions, reflecting their diverse chemical properties. For example, N-substituted-benzene-1,2-diamines, which share structural similarities with the target compound, can be synthesized through the reduction of N-substituted-2-nitroanilines, showcasing the reactivity of the nitrogen-containing groups in these molecules (Zhong et al., 2020).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its potential as a pharmaceutical compound or in materials science.
Chemical Properties Analysis
The chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea, including its reactivity with other compounds, acidity or basicity, and potential for forming hydrogen bonds, are determined by its functional groups and molecular geometry. Studies on similar compounds have shown that urea derivatives exhibit a range of biological activities, which could be attributed to their ability to interact with biological molecules through hydrogen bonding and other types of interactions (Reddy, C. S. Reddy, & Raju, 2003).
Wissenschaftliche Forschungsanwendungen
Electro-Fenton Degradation of Antimicrobials
N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, a related compound, has been degraded using electro-Fenton systems, demonstrating the potential for environmental detoxification of persistent antimicrobials in water sources (Sirés et al., 2007).
Cytotoxicity and DNA-Topoisomerase Inhibitory Activity
New asymmetric ureas and thioureas have shown significant cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells, suggesting their potential in cancer treatment (Esteves-Souza et al., 2006).
Cytokinin Activity in Plant Growth
N-phenyl-N'-(4-pyridyl)urea derivatives have been synthesized and tested for cytokinin activity, demonstrating the potential for enhancing plant growth and development (Takahashi et al., 1978).
Green Reduction of Nitroanilines
A green approach for synthesizing N-substituted-benzene-1,2-diamines, including N-(4-chlorophenyl)benzene-1,2-diamine, has been reported, highlighting an environmentally friendly method for chemical synthesis (Zhong et al., 2020).
Crystal Structure of Insecticides
Studies on the crystal structure of benzoylphenylurea insecticides have revealed insights into their mode of action, potentially guiding the development of more effective pest control agents (Cho et al., 2015).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-2-4-12(5-3-11)18-15(19)17-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKPAUPOIGRZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827790 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)
![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)
![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)
![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)
